2-Isopropoxy-6-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

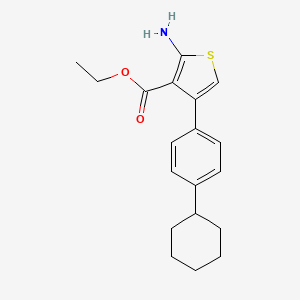

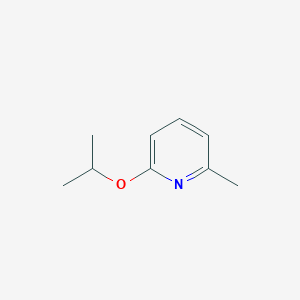

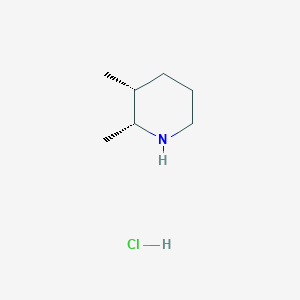

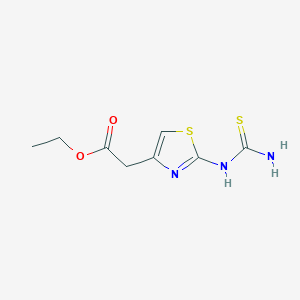

2-Isopropoxy-6-methylpyridine is a chemical compound with the CAS Number: 1395039-68-5 . It has a molecular weight of 151.21 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 .Chemical Reactions Analysis

This compound, like other organoboron compounds, can undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The Suzuki–Miyaura coupling is a notable reaction involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.21 .科学的研究の応用

Electrophoretic Separation

- Optimization of pH in Electrophoretic Separation: A study on the separation of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines, found improved separation through the use of cationic surfactants to suppress electroosmotic flow. This research highlights the importance of pH optimization in free solution capillary electrophoresis for compounds like 2-Isopropoxy-6-methylpyridine (Wren, 1991).

Retinoprotective Effects

- Retinoprotective Effect of Pyridine Derivatives: A study on the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound structurally related to this compound, showed potential in preventing ischemic injuries in a rat model. This could indicate a similar potential for related compounds (Peresypkina et al., 2020).

Reactive Intermediates in Organic Chemistry

- Stabilized Reactive Intermediates: Research on the enhanced dienophilicity of various pyridyne analogues, including attempts to generate 6-isopropoxy-2,3-pyridyne from related compounds, provides insights into the reactivity and potential applications of this compound in synthetic chemistry (Connon & Hegarty, 2004).

Marine-Derived Fungal Compounds

- Discovery of Pyridine Derivatives from Marine Fungi: A study identified several 6-methylpyridinone derivatives from a marine fungus. This highlights the potential for this compound analogues in natural product chemistry and drug discovery (Chen et al., 2017).

Hydrodenitrogenation Studies

- Hydrodenitrogenation of Methylpyridines: Research on the hydrodenitrogenation of 2-methylpyridine and its intermediates provides insights into the chemical behavior of pyridine derivatives under industrial catalytic processes, which could be relevant for compounds like this compound (Wang, Liang, & Prins, 2007).

作用機序

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the SM coupling .

Mode of Action

In the context of the SM coupling, 2-Isopropoxy-6-methylpyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the sm coupling reaction , which is a key process in the synthesis of many organic compounds. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

The safety data sheet for 2-Isopropoxy-6-methylpyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The future directions for 2-Isopropoxy-6-methylpyridine are promising. It holds immense potential in scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The Suzuki–Miyaura coupling, in particular, is a reaction that has been widely applied and continues to be a focus of research .

特性

IUPAC Name |

2-methyl-6-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPSSQGAHKQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2952266.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)